molecular formula C14H15BrN4O B2664154 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one CAS No. 2195954-02-8

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one

Cat. No.: B2664154
CAS No.: 2195954-02-8
M. Wt: 335.205
InChI Key: YJVOZWOXJVXCSW-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one is a useful research compound. Its molecular formula is C14H15BrN4O and its molecular weight is 335.205. The purity is usually 95%.
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Scientific Research Applications

Antifungal Activity Research on compounds structurally similar to 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one has shown significant antifungal properties. For instance, derivatives of 1,2,3-triazole have been synthesized and evaluated for their in vitro antifungal activity against various Candida strains, indicating potential as antifungal agents. These compounds, synthesized via copper-catalyzed azide-alkyne cycloaddition (click chemistry), demonstrate the versatility of triazole derivatives in developing antifungal drugs (Lima-Neto et al., 2012).

Elastase Inhibition Another study explored the synthesis of 1-alkoxycarbonyl-3-bromoazetidin-2-ones, revealing their potential as elastase inhibitors. This research highlights the application of azetidine derivatives in addressing conditions related to elastase activity, showcasing the chemical versatility of such compounds in medicinal chemistry (Beauve et al., 1999).

Antimicrobial and Antifungal Agents Further investigations into the synthesis of 1,2,3-triazole and pyrazole hybrids demonstrated their efficacy as antimicrobial agents. These novel derivatives were tested in vitro for their antibacterial and antifungal activity, with several compounds showing significant activity against various strains. This suggests that modifications in the triazole and azetidine framework can lead to potent antimicrobial agents, underlining the importance of structural diversity in drug design (Pervaram et al., 2017).

Antimicrobial Activity against Gram-negative Organisms Nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, analogous in structure to the compound , have been synthesized to expand the spectrum of antibacterial activity, including against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. This research indicates the potential for structural analogs of this compound to serve as a basis for developing new antibiotics with broad-spectrum activity (Genin et al., 2000).

Properties

IUPAC Name

3-(2-bromophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O/c15-13-4-2-1-3-11(13)5-6-14(20)18-9-12(10-18)19-16-7-8-17-19/h1-4,7-8,12H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVOZWOXJVXCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2Br)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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